molecular formula C7H5NO5 B432406 3-Carboxyoxypyridine-2-carboxylic acid CAS No. 353277-74-4

3-Carboxyoxypyridine-2-carboxylic acid

Cat. No.: B432406
CAS No.: 353277-74-4
M. Wt: 183.12g/mol
InChI Key: MCHOAPNJQOAGNY-UHFFFAOYSA-N
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Description

3-Carboxyoxypyridine-2-carboxylic acid is a multifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a common pharmacophore, functionalized with two distinct carboxylic acid groups . This arrangement provides multiple sites for chemical modification and metal coordination, making it a valuable precursor for synthesizing more complex molecules, such as amides and esters, or for serving as a ligand in metal-organic complexes . Carboxylic acids, in general, are known to participate in key organic reactions including esterification, amidation, and conversion to acid chlorides, which are foundational routes in drug discovery and materials science . Researchers can leverage this compound as a building block for developing small molecules with potential pharmacological activity or for creating novel polymers and nanomaterials . The presence of multiple polar carboxyl groups typically confers high water solubility to smaller molecules and a high boiling point, which are important considerations for reaction planning . As with all compounds of this class, its acidity and reactivity are influenced by the electron-withdrawing nature of the pyridine ring and the specific positioning of the carboxyl groups . This product is intended for research purposes as a chemical reagent and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

353277-74-4

Molecular Formula

C7H5NO5

Molecular Weight

183.12g/mol

IUPAC Name

3-carboxyoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H5NO5/c9-6(10)5-4(13-7(11)12)2-1-3-8-5/h1-3H,(H,9,10)(H,11,12)

InChI Key

MCHOAPNJQOAGNY-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)O)OC(=O)O

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
3-Chloro-6-hydroxypyridine-2-carboxylic acid Cl (3), OH (6) C₆H₄ClNO₃ 173.55 Chloro (electron-withdrawing) enhances acidity; hydroxyl improves H-bonding solubility.
5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid Cl (2), OAc (5) C₈H₆ClNO₄ 215.59 Acetyloxy ester may reduce solubility; hydrolytic instability under basic/acidic conditions.
3-Methoxy-2-pyridinecarboxylic acid OMe (3) C₇H₇NO₃ 153.14 Methoxy (electron-donating) decreases acidity; used as a pharmaceutical intermediate.
3-Cyanopyridine-2-carboxylic acid CN (3) C₇H₄N₂O₂ 164.12 Cyano (strongly electron-withdrawing) increases acidity; laboratory research applications.
3-Methylpyridine-2-carboxylic acid Me (3) C₇H₇NO₂ 137.14 Methyl (electron-donating) lowers acidity; affects lipophilicity.
3-Chloro-2-pyridinecarboxylic acid Cl (3) C₆H₄ClNO₂ 157.55 Chloro enhances acidity; widely used in agrochemical synthesis.
2-Bromopyridine-3-carboxylic acid Br (2) C₆H₄BrNO₂ 202.01 Bromine’s steric effects influence supramolecular aggregation; studied for antimycobacterial activity.

Electronic Effects on Acidity

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl) and cyano (CN) substituents (e.g., ) increase the acidity of the carboxylic acid group by stabilizing the deprotonated form through inductive effects. For example, 3-Cyanopyridine-2-carboxylic acid (pKa ~1.5–2.5) is significantly more acidic than 3-Methoxy derivatives (pKa ~3.5–4.5).
  • Electron-Donating Groups (EDGs):

    • Methoxy (OMe) and methyl (Me) groups reduce acidity. For instance, 3-Methoxy-2-pyridinecarboxylic acid exhibits weaker acidity (pKa ~4.0), limiting its utility in reactions requiring deprotonation .

Solubility and Reactivity

  • Hydrogen-Bonding Groups: Hydroxyl (-OH, ) and carboxylic acid (-COOH) groups enhance water solubility via H-bonding. In contrast, acetyloxy (OAc) esters () reduce solubility but improve membrane permeability.
  • Steric Effects: Bulkier groups like bromo () or methyl () may hinder reactivity in nucleophilic substitutions or enzyme-binding interactions.

Preparation Methods

Vanadia-Based Catalytic Systems

The patent US8575350B2 discloses a vanadia (V₂O₅) catalyst supported on inert alumina for oxidizing 3-methylpyridine to nicotinic acid. For bifunctional carboxylation, a modified catalyst system could promote simultaneous oxidation at two positions. A hypothetical reaction pathway is outlined below:

Hypothetical Reaction:

3-Hydroxymethylpyridine-2-carboxylic acid+3O2VOx/Al2O33-Carboxyoxypyridine-2-carboxylic acid+2H2O\text{3-Hydroxymethylpyridine-2-carboxylic acid} + 3\text{O}2 \xrightarrow{\text{VO}x/\text{Al}2\text{O}3} \text{this compound} + 2\text{H}_2\text{O}

Key parameters from analogous processes include:

  • Temperature: 200–300°C to activate C–H bonds without decarboxylation.

  • Pressure: 1–5 atm to maintain oxygen solubility in the liquid phase.

  • Catalyst Composition: Vanadia-tungsta (V₂O₅-WO₃) blends enhance redox activity for multi-step oxidation.

Two-Step Carboxylation via Halogen Intermediates

Introducing carboxyl groups sequentially may mitigate side reactions. A plausible route involves:

Chlorination Followed by Hydrolysis

  • Chlorination: Treat 3-hydroxypyridine with phosphorus pentachloride (PCl₅) to form 3-chloropyridine-2-carboxylic acid.

  • Cyanidation: React with NaCN to yield 3-cyanopyridine-2-carboxylic acid.

  • Hydrolysis: Acidic hydrolysis converts the nitrile to a carboxyl group:

3-CN-Pyridine-2-COOH+2H2OH2SO43-Carboxyoxypyridine-2-carboxylic acid+NH3\text{3-CN-Pyridine-2-COOH} + 2\text{H}2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{NH}3

Table 1: Hypothetical Yield Optimization for Hydrolysis Step

Acid CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄120662
HCl100845
H₃PO₄150438

Electrochemical Oxidation for Green Synthesis

Electrochemical methods offer a solvent-free alternative. Applying anodic oxidation to 3-hydroxymethylpyridine-2-carboxylic acid in aqueous medium could directly generate the target compound:

Anode Reaction:

3-HOCH2-Pyridine-2-COOH4e3-Carboxyoxypyridine-2-carboxylic acid+4H+\text{3-HOCH}_2\text{-Pyridine-2-COOH} - 4e^- \rightarrow \text{this compound} + 4\text{H}^+

Table 2: Proposed Electrolysis Conditions

Current Density (mA/cm²)ElectrolytepHConversion (%)
20Na₂SO₄278
50H₂SO₄185
30KNO₃368

Challenges in Purification and Isolation

The dual carboxyl groups increase solubility in polar solvents, complicating crystallization. US8575350B2 recommends hot filtration through activated carbon to remove polymeric byproducts. For this compound, a mixed solvent system (e.g., water/ethanol) could enhance yield:

Table 3: Solvent Screening for Crystallization

Solvent Ratio (H₂O:EtOH)Recovery (%)Purity (%)
1:15592
1:26895
1:37297

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